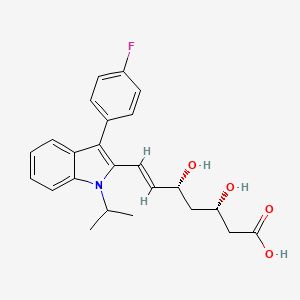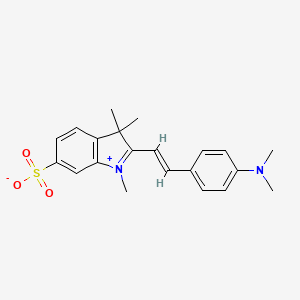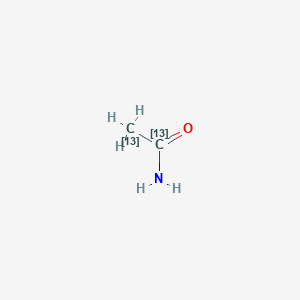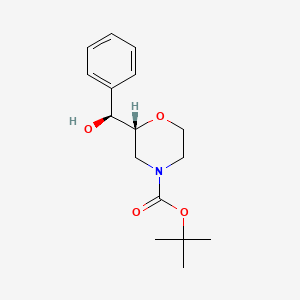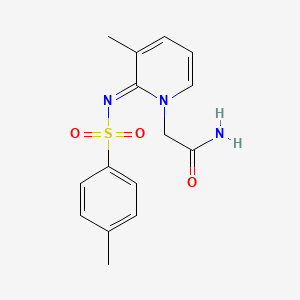![molecular formula C34H28Cl2FeP2Pt 10* B1146032 Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II) CAS No. 146864-46-2](/img/structure/B1146032.png)
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) is a coordination complex that features a platinum center coordinated to two chloride ions and a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) typically involves the reaction of platinum(II) chloride with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:
PtCl2+dppf→Pt(dppf)Cl2
where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene. The reaction is often conducted in solvents such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.
Oxidative Addition: The platinum center can undergo oxidative addition reactions with halogens or organic halides.
Reductive Elimination: This compound can also participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, organic halides, and various nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while oxidative addition reactions can produce platinum(IV) complexes.
Wissenschaftliche Forschungsanwendungen
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and carbonylation reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and its potential as an anticancer agent.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) exerts its effects involves the coordination of the platinum center to various substrates. The platinum center can facilitate the formation and breaking of chemical bonds through processes such as oxidative addition and reductive elimination. The ferrocene moiety provides additional stability and electronic properties to the complex, enhancing its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-nickel(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-rhodium(II)
Uniqueness
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) is unique due to the presence of the platinum center, which imparts distinct catalytic properties compared to its palladium, nickel, and rhodium analogs. The platinum complex is often more stable and can participate in a wider range of chemical reactions, making it a versatile catalyst in both academic and industrial research.
Eigenschaften
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pt/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCBTPUPTKYBQA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pt]Cl.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl2FeP2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)
